H-Thr-nhme

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

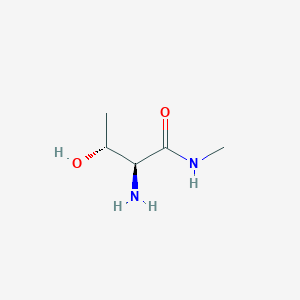

H-Thr-nhme, also known as (2S,3R)-2-Amino-3-hydroxy-N-methylbutanamide, is a derivative of threonine, an essential amino acid. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methylated amide group. It is commonly used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr-nhme typically involves the reaction of threonine with methylamine. One common method is the conversion of threonine to its corresponding carbamate, followed by reaction with methylamine to form the desired product. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

H-Thr-nhme undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Formation of (2S,3R)-2-Amino-3-oxo-N-methylbutanamide.

Reduction: Regeneration of this compound from its oxidized form.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

H-Thr-nhme has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its role in protein structure and function, as well as its interactions with enzymes.

Medicine: Investigated for its potential therapeutic applications, including its use in drug design and development.

Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of H-Thr-nhme involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Threonine: The parent amino acid from which H-Thr-nhme is derived.

Serine: Another amino acid with a similar structure, but lacking the methylated amide group.

N-Methylthreonine: A compound similar to this compound but with different stereochemistry.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a methylated amide group. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

H-Thr-nhme, also known as N-methyl-threonine amide, is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article delves into the various aspects of this compound, including its synthesis, biological interactions, and potential applications in drug development and protein studies.

Biological Activity

This compound exhibits diverse biological activities, primarily due to its role as a building block in peptide synthesis. Its incorporation into peptide sequences allows researchers to study the effects of threonine methylation on protein function and structure.

Protein-Protein Interactions

One of the notable applications of this compound is in investigating protein-protein interactions (PPIs). By modifying specific amino acids within a protein with this compound, researchers can assess how these modifications influence interactions with other proteins. This approach is crucial for identifying potential drug targets that could disrupt harmful PPIs.

Post-Translational Modifications (PTMs)

This compound serves as a model for studying post-translational modifications, particularly those involving the methylation of threonine residues. Incorporating this compound into proteins allows researchers to mimic threonine methylation effects, providing insights into how these modifications affect protein activity and cellular processes.

Case Studies

- Neuroprotective Effects : Research has indicated that compounds similar to this compound may possess neuroprotective properties. A study explored the effects of this compound on neuronal cell lines, revealing that it could enhance cell survival under stress conditions by modulating neurotransmitter systems.

- Metabolic Pathways : Another study focused on the role of this compound in nitrogen metabolism. The findings suggested that this compound might influence key metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Comparative Analysis

The following table compares this compound with related compounds to highlight its unique features:

| Compound Name | Formula | Unique Features |

|---|---|---|

| L-Threonine | C4H9NO3 | Essential amino acid |

| N-Methyl-L-threonine | C5H13NO3 | Methylated derivative of threonine |

| D-Threonine | C4H9NO3 | Stereoisomer with different properties |

| This compound | C5H13NO2 | Unique stereochemistry (2S,3R) affecting biological activity |

Properties

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-N-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-3(8)4(6)5(9)7-2/h3-4,8H,6H2,1-2H3,(H,7,9)/t3-,4+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXXBNOVHYPMHZ-DMTCNVIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NC)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.